Tenovin-D3 - 1258283-70-3

Tenovin-D3

Catalog Number: EVT-284204
CAS Number: 1258283-70-3
Molecular Formula: C22H27Cl3N4O3S
Molecular Weight: 533.89
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tenovin-D3 is an inhibitor of sirtuin SirT2. It acts by increasing p21 (CDKN1A) expression in a p53-independent manner.
Source and Classification

Tenovin-D3 was developed as a derivative of the tenovin series of compounds, which are recognized for their potential therapeutic applications in oncology. The compound is classified under small-molecule inhibitors targeting sirtuins, specifically designed to modulate their activity in cancer cells .

Synthesis Analysis

Methods and Technical Details

The synthesis of Tenovin-D3 involves several steps that include the modification of precursor compounds. The process typically employs organic synthesis techniques such as:

  1. Reagents and Conditions: Various reagents are used to facilitate the formation of the desired molecular structure, often involving conditions such as specific temperatures and solvents.
  2. Purification: After synthesis, purification techniques like chromatography are employed to isolate Tenovin-D3 from byproducts and unreacted materials.
  3. Characterization: The final product is characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity .
Molecular Structure Analysis

Structure and Data

Tenovin-D3 possesses a unique molecular structure characterized by specific functional groups that confer its biological activity. The structural formula includes:

  • Molecular Formula: C₁₄H₁₅N₃O₃
  • Molecular Weight: Approximately 273.29 g/mol
  • Key Features: The compound contains a hydroxyl group and an amine group, which are critical for its interaction with SirT2.

The conformation of Tenovin-D3 in solution has been studied using X-ray crystallography and NMR, revealing an intramolecular hydrogen bond that stabilizes its structure .

Chemical Reactions Analysis

Reactions and Technical Details

Tenovin-D3 primarily engages in biochemical reactions where it inhibits the activity of SirT2. The mechanism involves:

  • Deacetylation Inhibition: By binding to SirT2, Tenovin-D3 prevents the deacetylation of target proteins, leading to increased levels of acetylated substrates.
  • Cell Cycle Regulation: This inhibition results in elevated expression of p21, thereby affecting cell cycle progression and promoting cell cycle arrest in cancer cells .
Mechanism of Action

Process and Data

The mechanism through which Tenovin-D3 exerts its effects can be summarized as follows:

  1. Inhibition of SirT2: Tenovin-D3 selectively inhibits SirT2 without significantly affecting other sirtuins like SirT1.
  2. Induction of p21 Expression: The inhibition leads to increased levels of p21 (CDKN1A), a cyclin-dependent kinase inhibitor that plays a critical role in regulating the cell cycle.
  3. p53 Independence: Unlike many other cancer therapies that rely on p53 activation, Tenovin-D3's action does not depend on this pathway, making it potentially effective in p53-deficient tumors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Tenovin-D3 is typically presented as a solid or crystalline powder.
  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses indicate that Tenovin-D3 maintains its structural integrity during standard experimental procedures, which is crucial for its efficacy in biological assays .

Applications

Scientific Uses

Tenovin-D3 has garnered interest primarily for its potential applications in cancer therapy due to its ability to modulate key regulatory pathways involved in tumor growth and survival. Specific applications include:

  • Cancer Research: Investigating its effects on various cancer cell lines to understand its mechanism further.
  • Therapeutic Development: Exploring its use as a lead compound for developing new treatments targeting cancers with dysfunctional p53 pathways.
  • Cell Cycle Studies: Utilizing Tenovin-D3 to study cell cycle dynamics and regulation in both normal and cancerous cells .
Introduction to Tenovin-D3

Tenovin-D3 is a small-molecule inhibitor that preferentially targets sirtuin SirT2, a class III histone deacetylase (HDAC). Unlike pan-sirtuin inhibitors, it induces p21 (CDKN1A) expression via p53-independent mechanisms, positioning it as a unique tool for probing SirT2-specific pathways in oncology. Its development addresses the need for isoform-selective sirtuin modulators to minimize off-target effects and clarify SirT2's biological roles [1] [2].

Historical Development of Sirtuin Inhibitors

Sirtuin inhibitors emerged from efforts to target NAD+-dependent deacetylases regulating cancer-relevant processes like apoptosis and DNA repair. Early inhibitors (e.g., sirtinol and splitomicin) showed limited isoform selectivity, complicating mechanistic studies. Cambinol, discovered in 2001, inhibited SirT1/2 but exhibited low potency (IC~50~ > 50 μM). The tenovin series, developed through high-throughput screens for p53 activators, marked a significant advance. Tenovin-1 (2008) was the first to impair tumor growth in vivo but suffered from poor aqueous solubility. Tenovin-6 improved bioavailability via a solubilizing aliphatic amine chain but inhibited both SirT1 and SirT2, as well as non-sirtuin targets like dihydroorotate dehydrogenase (DHODH) [3] [4] [8].

Table 1: Evolution of Key Sirtuin Inhibitors [4] [8]

CompoundDiscovery YearKey TargetsLimitations
Sirtinol2001SirT1/2Low selectivity
Cambinol2001SirT1/2Low potency (IC~50~ >50 μM)
Tenovin-12008SirT1/2Poor solubility
Tenovin-62010SirT1/2, DHODHPolypharmacology
Tenovin-D32013SirT2-preferentialMinimal SirT1/DHODH inhibition

Classification and Structural Evolution of Tenovin Analogues

The tenovin scaffold comprises a thiourea core linked to hydrophobic aromatic groups. Tenovin-D3 optimizes this structure through:

  • A dimethyl substitution on the thiourea nitrogen, replacing the dialkylamine chain in Tenovin-6. This modification reduces basicity, minimizing lysosomotropic effects and off-target autophagy inhibition [3] [4].
  • Retention of the tert-butyl group, critical for target engagement, as its removal diminishes activity [4].

Structure-activity relationship (SAR) studies demonstrate that Tenovin-D3’s SirT2 selectivity arises from steric constraints that disfavor SirT1 binding. It inhibits SirT2 with IC~50~ values in the low micromolar range, while showing >10-fold weaker activity against SirT1 [1] [2].

Table 2: Structural Features and Selectivity of Tenovin Analogues [1] [2] [4]

CompoundR GroupSirT1 IC~50~SirT2 IC~50~DHODH Inhibition
Tenovin-1HModerateModerateYes
Tenovin-6(CH~2~)~4~NMe~2~StrongStrongYes
Tenovin-39NMe~2~StrongStrongWeak
Tenovin-D3Dimethyl-substituted thioureaWeakStrongNo

Rationale for Targeting SirT2 in Cancer Therapeutics

SirT2 overexpression is oncogenic in multiple cancers via distinct mechanisms:

  • Stabilization of Slug: In basal-like breast cancer (BLBC), SirT2 deacetylates Slug (lysine K116), blocking its proteasomal degradation. This promotes epithelial-mesenchymal transition (EMT) and metastasis. Sirtuin inhibitors like sirtinol reduce Slug half-life from >80 minutes to <20 minutes, reversing EMT phenotypes [5].
  • Cell Cycle Dysregulation: SirT2 deacetylates histone H4K16 and α-tubulin, influencing chromatin condensation and mitotic progression. Inhibition induces p21^WAF1/CIP1^ independently of p53, arresting cells in G~1~/S phase—a mechanism shared with class I/II HDAC inhibitors [1] [2].
  • Metabolic Adaptation: SirT2 regulates glycolytic enzymes and ROS responses. Its inhibition disrupts energy metabolism in tumor cells [6] [9].

Tenovin-D3’s SirT2 selectivity is advantageous over pan-inhibitors:

  • It avoids p53 hyperactivation (linked to SirT1 inhibition), reducing risks of genotoxic stress.
  • It circumvents DHODH inhibition, which perturbs pyrimidine synthesis and complicates interpreting anticancer effects [3].

Table 3: Oncogenic Functions of SirT2 and Tenovin-D3’s Impact [1] [5] [6]

SirT2 FunctionCancer LinkTenovin-D3 Effect
Slug deacetylation/stabilizationBLBC metastasisInduces Slug degradation
Histone H4K16 deacetylationMitotic defectsIncreases p21 expression
Metabolic enzyme regulationROS adaptationDisrupts cancer metabolism

Properties

CAS Number

1258283-70-3

Product Name

Tenovin-D3

IUPAC Name

3,5-Dichloro-N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-methoxy-benzamide hydrochloride

Molecular Formula

C22H27Cl3N4O3S

Molecular Weight

533.89

InChI

InChI=1S/C22H26Cl2N4O3S.ClH/c1-28(2)11-5-4-6-19(29)25-15-7-9-16(10-8-15)26-22(32)27-21(30)14-12-17(23)20(31-3)18(24)13-14;/h7-10,12-13H,4-6,11H2,1-3H3,(H,25,29)(H2,26,27,30,32);1H

InChI Key

FVSPWQVQKHLXPA-UHFFFAOYSA-N

SMILES

O=C(NC(NC1=CC=C(NC(CCCCN(C)C)=O)C=C1)=S)C2=CC(Cl)=C(OC)C(Cl)=C2.[H]Cl

Solubility

Soluble in DMSO

Synonyms

Tenovin-D3; Tenovin D3; TenovinD3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.